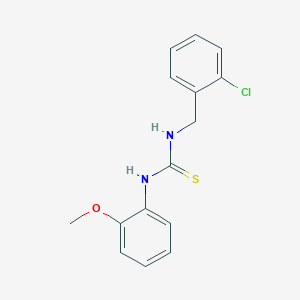
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is critical for the regulation of the tumor suppressor protein p53, which plays a key role in preventing the development of cancer. MI-2 has been shown to have potential as a therapeutic agent for the treatment of various types of cancer.
作用机制
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide works by binding to the hydrophobic pocket on the surface of MDM2, which is responsible for binding to p53. By occupying this pocket, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide prevents MDM2 from binding to p53, leading to the stabilization and activation of p53. This, in turn, leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the activation of the p53 pathway, the induction of apoptosis in cancer cells, and the suppression of tumor growth. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide is its selectivity for the MDM2-p53 interaction, which minimizes off-target effects. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide also has good pharmacokinetic properties, allowing it to be administered orally. However, one limitation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide is its relatively low potency compared to other MDM2 inhibitors. This may limit its efficacy in certain cancer types.
未来方向
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide. One area of focus is the development of more potent analogs of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide with improved efficacy. Another area of focus is the identification of biomarkers that can predict response to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide therapy. Additionally, the combination of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide with other cancer therapies, such as chemotherapy or immunotherapy, may improve its efficacy and reduce the likelihood of drug resistance.
合成方法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide involves several steps, including the condensation of 2-methoxybenzaldehyde with 4-bromobutanoyl chloride to form 4-(2-methoxyphenyl)butanoyl chloride. This intermediate is then reacted with phthalic anhydride to form the isoindolinone core. The final step involves the addition of a butanamide side chain to the isoindolinone core.
科学研究应用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has been extensively studied in preclinical models of cancer, where it has been shown to selectively inhibit the MDM2-p53 interaction and activate the p53 pathway. This leads to the induction of apoptosis in cancer cells and the suppression of tumor growth. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has shown efficacy in a variety of cancer types, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-16-10-5-4-9-15(16)20-17(22)11-6-12-21-18(23)13-7-2-3-8-14(13)19(21)24/h2-5,7-10H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWCPESWMYBNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)


![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)